molecular formula C21H29N3O5S2 B2399794 4-(N,N-dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide CAS No. 683762-06-3

4-(N,N-dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide

Cat. No. B2399794
CAS RN: 683762-06-3
M. Wt: 467.6
InChI Key: QIFRTVARWBYXPH-UHFFFAOYSA-N
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Description

4-(N,N-dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide, also known as DBIBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBIBB is a sulfonamide derivative that has been synthesized and studied extensively for its pharmacological properties.

Scientific Research Applications

Polymer Synthesis and Material Science

  • A study demonstrated the synthesis of poly(p-benzamide) with defined molecular weight and low polydispersity through chain-growth polycondensation. This method enabled the creation of well-defined aromatic polyamides, demonstrating the utility of related compounds in polymer science for developing materials with precise properties (Yokozawa et al., 2002).

Medical Chemistry and Enzyme Inhibition

  • Sulfonamide compounds, including derivatives of "4-(N,N-dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide," have been investigated for their inhibitory activity against carbonic anhydrase isoforms, highlighting their potential in treating conditions like glaucoma and possibly contributing to the development of new therapeutic agents (Ulus et al., 2013).

Anticancer Research

  • Novel acridine and bis-acridine sulfonamides derived from 4-amino-N-(4-sulfamoylphenyl)benzamide showed significant inhibitory activity against cytosolic carbonic anhydrase isoforms, a feature that might be leveraged in cancer research to develop new treatments (Ulus et al., 2013).

Antimicrobial and Antifungal Applications

  • Certain sulfonamide derivatives, including those structurally related to "this compound," were synthesized and showed promising antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Abbas et al., 2013).

Corrosion Inhibition

  • A study on thiophene Schiff base compounds, which share a functional group similarity with "this compound," revealed their effectiveness as corrosion inhibitors for mild steel in acidic environments, highlighting their potential industrial applications (Tezcan et al., 2018).

properties

IUPAC Name

4-(dibutylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5S2/c1-3-5-15-24(16-6-4-2)31(28,29)20-11-7-17(8-12-20)21(25)23-18-9-13-19(14-10-18)30(22,26)27/h7-14H,3-6,15-16H2,1-2H3,(H,23,25)(H2,22,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFRTVARWBYXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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